n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine

Lipophilicity Drug design Solvent extraction

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine (CAS 1250148-66-3) is a C₂-symmetry-broken 1,3-propanediamine bearing an isopropyl group on N1 and a 2-methoxyethyl group on N3. This unsymmetrical substitution creates a molecule with distinct steric and electronic environments at the two amino centres, a structural feature that cannot be replicated by symmetrical N,N′-disubstituted or monosubstituted 1,3-propanediamines.

Molecular Formula C9H22N2O
Molecular Weight 174.28 g/mol
Cat. No. B13639797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine
Molecular FormulaC9H22N2O
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC(C)NCCCNCCOC
InChIInChI=1S/C9H22N2O/c1-9(2)11-6-4-5-10-7-8-12-3/h9-11H,4-8H2,1-3H3
InChIKeyGCXMGYMBHQVICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine – A Differentiated Unsymmetrical Diamine for Targeted Procurement


n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine (CAS 1250148-66-3) is a C₂-symmetry-broken 1,3-propanediamine bearing an isopropyl group on N1 and a 2-methoxyethyl group on N3 . This unsymmetrical substitution creates a molecule with distinct steric and electronic environments at the two amino centres, a structural feature that cannot be replicated by symmetrical N,N′-disubstituted or monosubstituted 1,3-propanediamines [1].

Why n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine Cannot Be Casually Substituted by In-Class Analogues


In procurement, 1,3-diaminopropane derivatives are often treated as interchangeable building blocks, yet their physicochemical profiles diverge significantly with even modest substituent changes [1]. The target compound combines a branched aliphatic isopropyl group (hydrophobic) with a 2-methoxyethyl chain (moderate hydrophilicity and hydrogen-bond acceptor capacity), yielding a logP value, hydrogen-bond acceptor count, and molecular weight that differ from both the monosubstituted N-isopropyl-1,3-propanediamine and the ethyl-bearing analogue N1-ethyl-N3-(2-methoxyethyl)-1,3-propanediamine [2]. These differences directly affect solubility, reactivity, and coordination behaviour, making blind substitution a risk to experimental reproducibility.

n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine – Quantitative Differentiation Evidence Against Closest Structural Analogues


Computed logP Differentiates Hydrophobicity from N-Isopropyl-1,3-propanediamine

The target compound exhibits a computed logP of 0.23 (Fluorochem datasheet) , while the monosubstituted analogue N-isopropyl-1,3-propanediamine (CAS 3360-16-5) has an XLogP3-AA of 0 (PubChem) [1]. The +0.23 log-unit shift indicates a modest but measurable increase in lipophilicity imparted by the 2-methoxyethyl group. This difference, although small, can alter partitioning in biphasic systems and passive membrane permeability in biological assays.

Lipophilicity Drug design Solvent extraction

Hydrogen-Bond Acceptor Count Differs from N-Isopropyl-1,3-propanediamine

The target compound possesses three hydrogen-bond acceptor sites (two amine nitrogens and one ether oxygen) as listed in the Fluorochem datasheet . In contrast, N-isopropyl-1,3-propanediamine has only two H-bond acceptors (both amine nitrogens) according to PubChem computed properties [1]. The additional ether oxygen acceptor can participate in hydrogen bonding or metal coordination, offering a distinct interaction profile that may enhance solubility in polar aprotic solvents or stabilise transition-metal complexes.

Coordination chemistry Solubility Supramolecular chemistry

Molecular Weight Increase Over N-Isopropyl-1,3-propanediamine Affects Volatility and Dosing

The molecular weight of the target compound is 174.29 g/mol , 58.09 g/mol heavier than N-isopropyl-1,3-propanediamine (116.20 g/mol) [1]. This 50% mass increment reduces vapour pressure and facilitates gravimetric handling of smaller molar quantities, which is advantageous when precise stoichiometry is required in milligram-scale reactions.

Process chemistry Weighing accuracy Vapour pressure

Recommended Procurement Scenarios for n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine Based on Quantitative Differentiation


Design of Tailored Transition-Metal Ligands Requiring an Ether Coordination Site

When designing unsymmetrical tridentate or tetradentate ligands, the additional ether oxygen of the target compound provides a neutral donor that can stabilise metal centres without introducing anionic charge, a feature absent in N-isopropyl-1,3-propanediamine. The measured hydrogen-bond acceptor count (3 vs 2) supports its use in complexes where hemilabile coordination is desired .

Synthesis of Bioactive Molecules Where Controlled logP Modulation is Critical

The +0.23 logP shift over N-isopropyl-1,3-propanediamine allows fine-tuning of compound lipophilicity without altering the diamine scaffold. This is particularly relevant in medicinal chemistry programmes where a 1.7-fold change in partition coefficient can move a lead compound into favourable ADME space while retaining the primary pharmacophore [1].

Polymer and Resin Formulations Requiring Ether-Containing Curing Agents

The 2-methoxyethyl substituent introduces an ether segment that improves compatibility with polyether polyols and epoxy resins. The higher molecular weight (174.29 vs 116.20 g/mol) also reduces volatility during high-temperature curing cycles, minimising worker exposure and weight loss, as evidenced by the lower vapour pressure inferred from the mass difference .

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